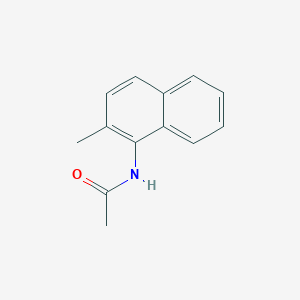

N-(2-methylnaphthalen-1-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-methylnaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)14-10(2)15/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRWRTKJEQTSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333829 | |

| Record name | N-(2-methylnaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13615-35-5 | |

| Record name | N-(2-methylnaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Methylnaphthalen 1 Yl Acetamide and Its Derivatives

Strategies for N-Acylation of Naphthalenamines

The most direct and common approach for the synthesis of N-(2-methylnaphthalen-1-yl)acetamide is the N-acylation of 2-methylnaphthalen-1-amine. This involves the formation of an amide bond between the amine and an acetyl group donor. Several methods have been refined to facilitate this transformation, primarily through the use of coupling reagents and multicomponent strategies.

Amidation Reactions via Coupling Reagents

Amidation reactions facilitated by coupling reagents are a mainstay in organic synthesis for their reliability and effectiveness in forming amide bonds under mild conditions. These reagents activate the carboxylic acid (in this case, acetic acid or a derivative) to make it more susceptible to nucleophilic attack by the amine.

A common strategy involves the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), which are highly effective in promoting amidation. For instance, in the synthesis of the related compound N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide (B32628), DIC was successfully employed as a coupling reagent to yield the amide in good yields. This methodology is directly applicable to the synthesis of this compound from 2-methylnaphthalen-1-amine and acetic acid. The reaction typically proceeds by the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

The following table illustrates typical conditions for such a reaction, extrapolated from the synthesis of similar N-arylacetamides.

| Reagent/Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature | Yield |

| DIC | 2-methylnaphthalen-1-amine | Acetic Acid | Dichloromethane (DCM) | Room Temperature | High |

Multicomponent Condensation Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. For the synthesis of N-arylacetamide derivatives, MCRs can provide rapid access to diverse structures.

A relevant example is the one-pot, three-component condensation reaction for the synthesis of 1-amidoalkyl-2-naphthols. In a study, β-naphthol, an aldehyde, and an amide were condensed in an aqueous medium promoted by cetrimonium (B1202521) bromide (CTAB) to afford the corresponding N-((2-hydroxynaphthalen-1-yl)(aryl)methyl)acetamide derivatives in excellent yields. This type of reaction highlights the potential for constructing complex acetamide-containing naphthalene (B1677914) structures in a single step. While not a direct synthesis of this compound, it demonstrates a powerful strategy for its derivatives.

The general scheme for such a reaction is presented below, showcasing the convergence of multiple starting materials.

| Component 1 | Component 2 | Component 3 | Catalyst/Medium | Product Type | Yield Range |

| β-Naphthol | Aldehyde | Acetamide | CTAB / Water | N-((2-hydroxynaphthalen-1-yl)(aryl)methyl)acetamide | 89-95% |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. The synthesis of this compound can be made more sustainable through the adoption of solvent-free conditions and the use of advanced catalytic systems.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or in a neat fashion, is a key tenet of green chemistry as it eliminates a major source of chemical waste. Solvent-free conditions have been successfully applied to the synthesis of related naphthalene-containing acetamides. For example, the one-pot synthesis of N-[(2-hydroxynaphthalen-1-yl)(phenyl)-methyl]acetamide has been achieved through a three-component condensation of 2-naphthol, benzaldehyde, and acetamide under solvent-free conditions. This approach not only reduces environmental impact but can also lead to higher reaction rates and easier product isolation. The direct acetylation of 2-methylnaphthalen-1-amine with acetic anhydride (B1165640) can also potentially be carried out under solvent-free conditions, possibly with microwave irradiation to accelerate the reaction.

Catalytic Synthesis employing Nanomaterials

The use of heterogeneous catalysts, particularly those based on nanomaterials, offers significant advantages in terms of catalyst recovery, reusability, and often, enhanced reactivity. While specific applications of nanomaterials for the synthesis of this compound are not extensively reported, the broader field of amide synthesis has seen significant advancements with this technology.

For instance, nanostructured carbon materials have been developed as catalysts for direct amide coupling reactions. These catalysts can be non-covalently functionalized with catalytic moieties and have been shown to be effective under microwave heating in the absence of a solvent. Such a system could be adapted for the acylation of 2-methylnaphthalen-1-amine, offering a green and efficient synthetic route. The high surface area and unique electronic properties of nanomaterials can lead to lower catalyst loadings and milder reaction conditions compared to traditional methods.

Optimization of Synthetic Pathways

The optimization of synthetic pathways for this compound focuses on improving yield, reducing reaction times, and simplifying purification procedures. Key variables that are often tuned include the choice of acylating agent, catalyst, solvent, and reaction temperature.

For the direct acetylation of 2-methylnaphthalen-1-amine, a common and straightforward method involves the use of acetic anhydride, often in the presence of a base or a solid acid catalyst. A general procedure for the acetylation of an aromatic amine, such as aniline, involves dissolving the amine in water with hydrochloric acid, followed by the addition of acetic anhydride and a solution of sodium acetate (B1210297). This method is generally high-yielding and can be adapted for 2-methylnaphthalen-1-amine.

The table below outlines a comparative framework for optimizing the synthesis of N-arylacetamides, which can be applied to the target compound.

| Acylating Agent | Catalyst | Solvent | Temperature | Key Advantages |

| Acetic Anhydride | None / Base | Water / Ethanol | Room Temp - Reflux | Readily available, high yielding |

| Acetic Acid | Coupling Reagent (e.g., DIC) | Aprotic (e.g., DCM) | Room Temperature | Mild conditions, high purity |

| Acetyl Chloride | Base (e.g., Pyridine) | Aprotic (e.g., THF) | 0°C - Room Temp | Highly reactive, fast reaction |

By systematically varying these parameters, an optimal set of conditions for the synthesis of this compound can be established to meet specific requirements of yield, purity, and environmental impact.

Reaction Condition and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. While specific studies detailing the optimization for this particular compound are not prevalent in the reviewed literature, general methods for the acetylation of aromatic amines can be applied and optimized.

One common method for the acetylation of aromatic primary amines involves the use of acetyl chloride in a brine solution. ias.ac.in This approach is presented as an environmentally benign alternative to traditional methods that use volatile organic solvents. The reaction is typically carried out in the presence of a weak base, such as sodium acetate, which neutralizes the hydrochloric acid byproduct. ias.ac.in For a typical aromatic amine, the substrate is dissolved in acetone (B3395972) and added to a brine solution containing sodium acetate trihydrate. Acetyl chloride in acetone is then added dropwise with stirring at room temperature. ias.ac.in After stirring for an hour, the reaction mixture is worked up by adding a saturated sodium bicarbonate solution, followed by acidification with concentrated HCl to precipitate the product. ias.ac.in The yield of acetylated aromatic amines using this method is generally high.

Another modern approach to N-acetylation is the use of continuous-flow chemistry. nih.gov This technique offers advantages such as enhanced safety, better heat and mass transfer, and ease of scalability. A developed continuous-flow method utilizes acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a heterogeneous catalyst. nih.gov In this system, a solution of the amine in acetonitrile is passed through a heated column packed with the catalyst. Optimal conditions for the acetylation of various amines have been found to be a temperature of 200 °C and a pressure of 50 bar, with a specific flow rate determining the residence time. nih.gov This method has shown excellent yields for a range of aromatic amines. nih.gov A key advantage of this process is the reusability of the catalyst, which maintained its activity for at least ten cycles. nih.gov

The choice of acetylating agent and solvent system can also be optimized. While acetyl chloride and acetic anhydride are common, their use has drawbacks due to their corrosive and hazardous nature. nih.gov Acetonitrile presents a safer alternative. nih.gov Optimization of parameters such as reaction temperature, concentration of reactants, and catalyst loading are key to achieving high yields and purity of the final product, this compound.

Table 1: General Methodologies for N-Acetylation of Aromatic Amines This table is interactive. Click on the headers to sort.

| Method | Acetylating Agent | Catalyst/Base | Solvent | Temperature | General Yield | Reference |

|---|---|---|---|---|---|---|

| Brine Solution | Acetyl Chloride | Sodium Acetate | Acetone/Brine | Room Temperature | High | ias.ac.in |

| Continuous-Flow | Acetonitrile | Alumina | Acetonitrile | 200 °C | Excellent | nih.gov |

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives of this compound may involve the introduction of chiral centers, making stereochemical control a critical aspect of the synthetic strategy. While specific studies on the stereoselective synthesis of derivatives of this compound are not detailed in the available literature, general principles of stereoselective synthesis can be applied.

For instance, if a chiral center is introduced alpha to the acetyl group, stereocontrol can be achieved through various methods, such as the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

In a study on N-acetylation in a continuous-flow system, the reaction was tested on the two enantiomers of 1-phenylethanamine. It was observed that the acetylation reaction proceeded with complete retention of the enantiomeric purity. nih.gov This indicates that under these specific reaction conditions, the stereocenter was not affected. This finding is significant as it suggests that if a chiral derivative of 2-methylnaphthalen-1-amine were to be acetylated using this method, the stereochemical integrity at existing chiral centers would likely be preserved.

When synthesizing new chiral centers in derivatives, for example, through alkylation of the acetamide nitrogen or functionalization of the naphthalene ring, the stereochemical outcome will depend on the reaction mechanism and the reagents used. Diastereoselective reactions can be influenced by the steric hindrance of the bulky 2-methylnaphthalen-1-yl group, potentially directing incoming reagents to the less hindered face of a prochiral center.

For the synthesis of specific stereoisomers, asymmetric synthesis methodologies would be necessary. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, or organocatalysts. The choice of catalyst and reaction conditions would be crucial in achieving high enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

Spectroscopic and Structural Elucidation of N 2 Methylnaphthalen 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of N-(2-methylnaphthalen-1-yl)acetamide would provide information on the number of different types of protons and their neighboring environments. The expected signals, their multiplicities, and approximate chemical shifts (in ppm, relative to a standard like TMS) are detailed below.

Expected ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetamide (B32628) CH₃ | ~2.2 | Singlet | 3H |

| Naphthalene-CH₃ | ~2.5 | Singlet | 3H |

| Naphthalene (B1677914) H-3 | ~7.3 | Doublet | 1H |

| Naphthalene H-4 | ~7.8 | Doublet | 1H |

| Naphthalene H-5 to H-8 | ~7.4 - 8.1 | Multiplets | 4H |

The aromatic protons on the naphthalene ring system would appear in the downfield region (7.3-8.1 ppm) due to the deshielding effect of the aromatic ring current. The specific coupling patterns (doublets and multiplets) would arise from spin-spin coupling with adjacent protons. The methyl protons of the acetamide group and the methyl group on the naphthalene ring would appear as sharp singlets in the upfield region. The amide proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. As a proton-decoupled spectrum, each unique carbon atom would typically appear as a single line.

Expected ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Acetamide C=O | ~169 |

| Naphthalene C-1 | ~134 |

| Naphthalene C-2 | ~132 |

| Naphthalene C-3 | ~128 |

| Naphthalene C-4 | ~126 |

| Naphthalene C-4a | ~133 |

| Naphthalene C-5 | ~126 |

| Naphthalene C-6 | ~127 |

| Naphthalene C-7 | ~125 |

| Naphthalene C-8 | ~123 |

| Naphthalene C-8a | ~131 |

| Naphthalene-CH₃ | ~20 |

The carbonyl carbon of the acetamide group is expected to be the most downfield signal. The ten carbons of the naphthalene ring would appear in the aromatic region (123-134 ppm), with quaternary carbons (C-1, C-2, C-4a, C-8a) showing different intensities compared to protonated carbons. The two methyl carbons would appear at the most upfield positions.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would confirm the presence of the key functional groups in this compound.

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Amide |

| ~3050 | C-H stretch (aromatic) | Naphthalene |

| ~2950 | C-H stretch (aliphatic) | Methyl |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

The most prominent peaks would be the N-H stretching vibration and the strong carbonyl (C=O) absorption of the amide group. The aromatic C-H and C=C stretching vibrations would confirm the naphthalene core, while aliphatic C-H stretches would correspond to the methyl groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds.

Expected Raman Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H stretch (aromatic) | Naphthalene |

| ~1600 | C=C stretch | Aromatic Ring |

The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum. The C-N stretching of the amide linkage would also be observable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₃NO), the exact mass is 199.25 g/mol .

Expected Mass Spectrometry Data

| m/z | Ion |

|---|---|

| 199 | [M]⁺ (Molecular Ion) |

| 157 | [M - C₂H₂O]⁺ |

The mass spectrum would be expected to show a molecular ion peak at m/z = 199. Key fragmentation pathways would likely involve the loss of the acetyl group or ketene from the amide side chain, leading to characteristic fragment ions.

Quadrupole Time-of-Flight (QTOF) Analysis

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution analytical technique that provides accurate mass measurements, enabling the determination of elemental compositions. For this compound (C₁₃H₁₃NO), the expected monoisotopic mass is 199.0997 g/mol . In a typical QTOF analysis, the molecule would be expected to be observed as the protonated molecular ion [M+H]⁺ in positive ion mode, with a measured m/z that is very close to the calculated value.

The fragmentation pattern of this compound in the gas phase, induced by collision-induced dissociation (CID) in a QTOF instrument, can be predicted based on the fragmentation of similar structures. The primary fragmentation pathways would likely involve the cleavage of the amide bond. Common fragmentation patterns for amides include the loss of the acetamide group or parts of it. A prominent peak would be expected from the loss of the acetyl group (CH₃CO), resulting in an ion corresponding to the 2-methyl-1-aminonaphthalene moiety. Another possible fragmentation is the cleavage of the C-N bond, leading to the formation of an acetyl cation and the 2-methylnaphthalen-1-yl radical cation.

HPLC-MS/MS for Transformation Product Identification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the separation and identification of transformation products of a parent compound in various matrices. In the context of this compound, transformation products could arise from metabolic, environmental, or synthetic processes.

Although specific studies on the transformation of this compound were not found, the metabolism of related compounds, such as 2-methylnaphthalene, has been investigated. The primary routes of transformation for 2-methylnaphthalene involve oxidation of the methyl group and hydroxylation of the aromatic ring. nih.govnih.gov These transformations are often catalyzed by cytochrome P450 monooxygenases. nih.gov

Based on this, potential transformation products of this compound that could be identified by HPLC-MS/MS include:

Hydroxylated derivatives: Introduction of a hydroxyl group onto the naphthalene ring.

N-deacetylated products: Hydrolysis of the amide bond to yield 2-methylnaphthalen-1-amine.

Oxidized methyl group: Oxidation of the methyl group to a hydroxymethyl or carboxylic acid functionality. nih.gov

The identification of these products would be achieved by comparing the retention times and MS/MS fragmentation patterns of the unknown peaks in a sample with those of reference standards or by detailed interpretation of the fragmentation spectra.

Table 1: Predicted Transformation Products of this compound

| Transformation Product | Chemical Formula | Monoisotopic Mass ( g/mol ) | Predicted Metabolic Pathway |

| N-(2-(hydroxymethyl)naphthalen-1-yl)acetamide | C₁₃H₁₃NO₂ | 215.0946 | Oxidation of the methyl group |

| N-(2-carboxynaphthalen-1-yl)acetamide | C₁₃H₁₁NO₃ | 229.0739 | Oxidation of the methyl group |

| N-(hydroxy-2-methylnaphthalen-1-yl)acetamide | C₁₃H₁₃NO₂ | 215.0946 | Ring hydroxylation |

| 2-methylnaphthalen-1-amine | C₁₁H₁₁N | 157.0891 | N-deacetylation |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, analysis of closely related compounds provides significant insight into its likely solid-state conformation and intermolecular interactions.

The crystal structures of similar compounds, such as N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide, have been determined. These analogous structures often crystallize in monoclinic or triclinic systems. For example, some related acetamide derivatives have been found to crystallize in the monoclinic space group P2₁/n. It is plausible that this compound would adopt a similar crystalline form. The molecular structure would feature a planar naphthalene ring system with the acetamide group likely twisted out of the plane of the naphthalene ring to minimize steric hindrance.

In the solid state, the packing of this compound molecules would be governed by a combination of intermolecular forces.

Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It is highly probable that intermolecular N-H···O=C hydrogen bonds would be a dominant feature in the crystal packing, linking molecules into chains or more complex networks.

π-π Interactions: The extended aromatic system of the naphthalene rings would facilitate π-π stacking interactions between adjacent molecules. These interactions, characterized by centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å, would contribute significantly to the stability of the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalene chromophore.

Naphthalene and its derivatives typically exhibit three main absorption bands. researchgate.net For 2-methylnaphthalene, these bands are observed at approximately 224 nm, 274 nm, and with weaker absorptions around 305 nm and 319 nm in alcohol. nih.gov The introduction of the acetamide group at the 1-position is expected to cause a slight bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system and the electronic effects of the substituent.

The spectrum of this compound would therefore be predicted to show strong absorptions in the UV-C region (around 220-230 nm) and a series of weaker, more structured bands in the UV-B region (around 270-320 nm), which are characteristic of the π-π* transitions of the naphthalene ring system. The exact positions and intensities of these bands would be influenced by the solvent used for the analysis.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Region | Electronic Transition |

| ~225-235 nm | UV-C | π → π |

| ~275-285 nm | UV-B | π → π |

| ~310-325 nm | UV-A/UV-B | π → π* (weaker) |

Computational and Theoretical Investigations of N 2 Methylnaphthalen 1 Yl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of N-(2-methylnaphthalen-1-yl)acetamide. These calculations help in understanding the electron distribution, molecular reactivity, and bonding characteristics of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity.

The introduction of a methyl group on the naphthalene (B1677914) ring in this compound is expected to have a modest influence on the HOMO-LUMO gap compared to N-acetyl-1-naphthylamine. The electron-donating nature of the methyl group may slightly raise the HOMO energy level, potentially leading to a marginally smaller energy gap and thus, a slight increase in reactivity.

Table 1: Conceptual Frontier Molecular Orbital Parameters

| Parameter | Description | Expected Influence on this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | The π-system of the naphthalene ring and the lone pair of the nitrogen atom are the primary contributors. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | The π*-orbitals of the naphthalene ring and the carbonyl group are the main contributors. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A moderately large gap is anticipated, indicative of a stable molecule. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).

For this compound, the MEP analysis is expected to reveal the most electronegative region around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The nitrogen atom's lone pair also contributes to a region of negative potential. Conversely, the hydrogen atom of the amide group and the aromatic protons would exhibit positive electrostatic potential, marking them as potential sites for nucleophilic attack.

In a study of a related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the MEP map highlighted the electronegative regions near the oxygen atoms, which are susceptible to electrophilic attack nih.gov. This provides a strong analogy for the expected MEP of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.

In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the antibonding orbital of the adjacent carbonyl group (nN → π*C=O). This interaction is characteristic of amides and contributes to the planarity of the amide bond and its partial double bond character. Furthermore, interactions between the π-orbitals of the naphthalene ring and the amide group would also be evident, indicating electronic communication between these two parts of the molecule.

Table 2: Expected Significant NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Stabilization Energy (E(2)) |

| n(N) | π(C=O) | Lone pair delocalization | High |

| π(CAr-CAr) | π(C=O) | π-conjugation | Moderate |

| π(C=O) | π*(CAr-CAr) | π-conjugation | Moderate |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily associated with the rotation around the single bonds connecting the acetamide (B32628) group to the naphthalene ring and within the acetamide group itself.

Torsional Angle and Rotational Barrier Studies

The rotation around the C(naphthalene)-N(amide) bond is a key conformational feature of this compound. The steric hindrance between the methyl group at the 2-position of the naphthalene ring and the acetyl group can significantly influence the preferred conformation and the rotational barrier.

Studies on similar N-aryl amides have shown that the barrier to rotation around the C-N bond can be substantial, often leading to the existence of stable rotational isomers (rotamers). For this compound, it is expected that the most stable conformation would be one that minimizes the steric clash between the methyl and acetyl groups. This would likely involve a non-planar arrangement where the plane of the amide group is twisted with respect to the plane of the naphthalene ring. The rotational barrier would be the energy required to move from one stable conformation to another through a higher-energy transition state.

Tautomeric Stability Investigations

This compound can theoretically exist in two tautomeric forms: the amide form and the imidic acid (enol) form. The amide form is generally the more stable tautomer for simple amides.

Computational studies on the tautomerism of related N-aryl amides consistently show that the amide tautomer is significantly more stable than the imidic acid tautomer. The energy difference is typically large enough that the imidic acid form is not present in any significant concentration under normal conditions. Theoretical calculations for this compound are expected to confirm this trend, with the amide form being the overwhelmingly predominant tautomer. Factors contributing to the greater stability of the amide form include the stronger C=O double bond compared to the C=N double bond and the greater resonance stabilization of the amide group.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic and electronic properties of molecules. For a compound like this compound, these methods could be employed to calculate various parameters that are crucial for understanding its structure, reactivity, and potential applications.

Theoretical investigations would typically involve optimizing the molecular geometry of this compound to find its most stable conformation. Following this, vibrational frequency calculations could predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimentally obtained spectroscopic data, allowing for the assignment of specific vibrational modes to different functional groups within the molecule.

Furthermore, the electronic properties of this compound could be explored by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would reveal the regions of the molecule that are most likely to be involved in electron donation (HOMO) and acceptance (LUMO) in chemical reactions.

Theoretical Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are frequently used to screen and design molecules with promising NLO properties. The key to a molecule's NLO response often lies in its electronic structure, particularly the presence of a π-conjugated system and electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. A QTAIM analysis of this compound would offer a detailed picture of the bonding interactions within the molecule.

This analysis involves locating the bond critical points (BCPs) in the electron density. The properties of the electron density at these points, such as its value (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature and strength of the chemical bonds. For instance, the value of ρ at a BCP correlates with the bond order, while the sign of ∇²ρ can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.

A QTAIM analysis of this compound would allow for a detailed characterization of all the covalent bonds, as well as any potential non-covalent interactions, such as hydrogen bonds, that might influence its conformational preferences and crystal packing. This level of analysis provides a fundamental understanding of the molecule's structure and stability based on its electronic makeup.

Structure Activity Relationship Sar Elucidation of N 2 Methylnaphthalen 1 Yl Acetamide Derivatives

Correlating Structural Modifications with Biological Efficacy

The biological activity of N-naphthylacetamide derivatives is significantly influenced by the nature and position of substituents on both the naphthalene (B1677914) ring and the acetamide (B32628) moiety. Studies on various analogs have demonstrated that even minor structural changes can lead to substantial differences in potency and selectivity against various biological targets.

For instance, in a series of N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one or 3,4-dihydroquinolin-2(1H)-one moiety, the substitution pattern on the quinolone ring was found to be crucial for their antiproliferative activity. Specifically, the compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide demonstrated the highest activity against the NPC-TW01 human nasopharyngeal carcinoma cell line, with an IC50 value of 0.6 μM. nih.gov This suggests that the linkage and nature of the heterocyclic system attached to the acetamide group are key determinants of biological efficacy.

Furthermore, research on substituted naphthalen-1-yl-acetic acid hydrazides has highlighted the importance of substituents on the benzylidene ring for antimicrobial activity. nih.gov Compounds with o-bromo, methoxy, and hydroxy substituents were found to be the most active. nih.gov Quantitative structure-activity relationship (QSAR) analyses of these derivatives revealed that the partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), and topological parameters are significant factors in describing their antimicrobial activity. nih.gov

Based on these findings for analogous structures, it can be inferred that for N-(2-methylnaphthalen-1-yl)acetamide, the presence and position of the methyl group on the naphthalene ring likely play a critical role in modulating its biological profile. The methyl group could influence the compound's lipophilicity, steric interactions with the target binding site, and electronic properties.

The following table summarizes the antiproliferative activity of selected N-(naphthalen-2-yl)acetamide derivatives against the NPC-TW01 cell line, illustrating the impact of structural modifications.

| Compound | Modification | IC50 (μM) against NPC-TW01 | Reference |

|---|---|---|---|

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Tetrahydroquinolin-6-yloxy substituent | 0.6 | nih.gov |

| 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide | Anthracen-2-yloxy substituent | 2.62 | researchgate.net |

| 2-(xanthone-2-yloxy)-N-(naphthalen-2-yl)acetamide | Xanthone-2-yloxy substituent | 16.10 | researchgate.net |

| 2-(dibenzofuran-2-yloxy)-N-(naphthalen-2-yl)acetamide | Dibenzofuran-2-yloxy substituent | 11.09 | researchgate.net |

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of more potent and selective this compound derivatives would likely be guided by principles derived from studies of similar scaffolds. A key strategy involves leveraging computational modeling and known SAR data to inform the synthesis of new analogs with improved pharmacological properties.

One of the primary considerations in the rational design process is the identification of a specific biological target. Once a target is known, the design of new derivatives can focus on optimizing interactions with the target's active site. This can involve modifying the substituents on the naphthalene ring to enhance binding affinity and selectivity. For example, the introduction of groups that can form specific hydrogen bonds or hydrophobic interactions with key residues in the binding pocket could lead to increased potency.

Furthermore, the acetamide linker itself can be a point of modification. Altering its length or conformational flexibility could properly orient the naphthalene ring and any other appended moieties for optimal interaction with the target.

The development of selective inhibitors often involves exploiting differences in the active sites of related targets. By designing molecules that specifically interact with unique residues or conformations of the desired target, off-target effects can be minimized, leading to improved selectivity.

Molecular Docking and Ligand-Target Interactions

For instance, molecular modeling of naphthyl derivatives as inhibitors of the SARS-CoV papain-like protease (PLpro) has been explored to understand the structural features important for inhibition. nih.gov Such studies help in identifying key interactions between the ligand and the active site residues of the enzyme.

Computational Prediction of Binding Affinity

Computational methods can be employed to predict the binding affinity of this compound derivatives to a target protein. These predictions are typically expressed as a binding energy or a docking score, where a more negative value indicates a more favorable interaction. These calculations take into account various factors, including electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding.

While specific binding affinity data for this compound is not available, the table below presents predicted binding affinities for other naphthalene derivatives against various targets, as reported in the literature, to illustrate the type of data generated from such studies.

| Compound/Derivative Class | Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Naphthol-2-ol skeleton derivatives | HDACs-2 | -9.08 to -10.08 | researchgate.net |

Elucidation of Specific Interaction Modes with Active Sites

Molecular docking simulations can elucidate the specific interactions between a ligand and the amino acid residues within the active site of a target. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. Understanding these specific interaction modes is crucial for explaining the observed biological activity and for guiding the rational design of more potent inhibitors.

For example, in a study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide as a selective butyrylcholinesterase (BChE) inhibitor, molecular docking analyses revealed that the naphthyl ring of the compound forms complementary interactions with Trp231 and Phe329 residues in the active site of BChE, contributing to a more stable complex compared to its interaction with acetylcholinesterase (AChE). researchgate.net This highlights the importance of the naphthalene moiety in determining the binding selectivity.

For this compound, the 2-methyl group would be expected to influence its binding mode. Depending on the topology of the active site, this methyl group could either fit into a small hydrophobic pocket, leading to enhanced binding, or cause a steric clash that reduces affinity. Molecular docking studies would be instrumental in predicting these effects.

Advanced Analytical Methodologies for N 2 Methylnaphthalen 1 Yl Acetamide Research

Application of N-(2-methylnaphthalen-1-yl)acetamide as a Reference Standard in Analytical Method Development and Validation

In analytical method development and validation, a reference standard is a highly purified compound used as a measurement base. It is essential for establishing the performance characteristics of a new analytical method, including accuracy, precision, linearity, specificity, and sensitivity. The process typically involves preparing a series of solutions with known concentrations of the reference standard to calibrate the analytical instrument and to assess the method's ability to accurately and reliably quantify the analyte in unknown samples.

Although no specific data exists for this compound, a hypothetical application of this compound as a reference standard would involve the following general steps:

Characterization and Certification: The this compound intended for use as a reference standard would first need to be synthesized to a high degree of purity. Its identity and purity would be rigorously confirmed using a battery of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Method Development: An analytical method, for instance, an HPLC method, would be developed to detect and quantify this compound. This would involve optimizing parameters like the mobile phase composition, column type, flow rate, and detector wavelength.

Method Validation: The validation of the developed method would be performed using the certified reference standard of this compound. This would entail a series of experiments to evaluate the method's performance characteristics.

A hypothetical data table illustrating the kind of results that would be generated during such a validation study is presented below. It is important to emphasize that this data is purely illustrative and not based on actual experimental results for this compound.

Hypothetical Validation Parameters for an HPLC Method for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | 0.8% |

| - Intermediate Precision (Inter-day) | ≤ 3.0% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity confirmed |

In the absence of dedicated research on this compound as a reference standard, the scientific community currently lacks the empirical data necessary to fully characterize its behavior and utility in this specific analytical context. Future research would be required to establish its suitability and to generate the detailed findings needed for its application in method development and validation.

Future Research Directions and Potential Applications

Exploration of Novel Biological Targets and Therapeutic Areas

The naphthalene (B1677914) moiety is a common feature in a variety of biologically active compounds, suggesting that N-(2-methylnaphthalen-1-yl)acetamide and its derivatives could interact with a wide range of biological targets. ontosight.aiijpsjournal.com Future research will likely focus on screening this compound and its analogues against diverse panels of enzymes, receptors, and ion channels to uncover novel therapeutic applications.

Antiproliferative and Anticancer Potential: Derivatives of N-(naphthalen-2-yl)acetamide have demonstrated in vitro antiproliferative activities against several human cancer cell lines, including nasopharyngeal, lung, liver, renal, and gastric cancer. nih.gov One such derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was particularly effective against nasopharyngeal carcinoma cells, inducing cell cycle arrest in the S phase. nih.gov These findings suggest that this compound could serve as a foundational structure for the development of new anticancer agents. Further investigation into its mechanism of action and the identification of its specific molecular targets within cancer cells are crucial next steps.

Neurological and Neuroprotective Applications: Compounds with similar structural motifs to this compound have been explored for their potential in treating neurological disorders. For instance, derivatives of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide (B32628) have shown selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.net This indicates a potential therapeutic avenue for this compound derivatives in neurodegenerative diseases.

Antimicrobial and Anti-inflammatory Properties: The broad biological activity of acetamide derivatives also extends to antimicrobial and anti-inflammatory effects. researchgate.net Given the increasing threat of antimicrobial resistance, the exploration of this compound and its derivatives as novel antibacterial or antifungal agents is a promising area of research. Furthermore, naphthalene-based compounds have been investigated for their anti-inflammatory properties, suggesting another potential therapeutic application. ekb.eg

Development of Advanced Synthetic Strategies for Complex Derivatives

To fully explore the therapeutic potential of this compound, the development of efficient and versatile synthetic methods for generating a diverse library of its derivatives is essential. Modern synthetic organic chemistry offers a plethora of tools to achieve this.

Modern Methodologies for N-Aryl Acetamide Synthesis: Traditional methods for synthesizing N-aryl amides often involve harsh reaction conditions or the use of expensive and toxic metal catalysts. arabjchem.org Recent advancements have focused on developing milder and more environmentally friendly approaches. These include transition-metal-free methods that utilize readily available starting materials. arabjchem.org One such strategy involves the amination of aryltriazenes with acetonitrile (B52724), using a Brønsted acidic ionic liquid as a promoter under ambient conditions. arabjchem.org Another efficient, one-pot procedure for creating substituted N-aryl glycines from 2-chloro-N-aryl acetamides has also been developed. nih.govresearchgate.net

Functionalization of the Naphthalene Core and Acetamide Group: The naphthalene ring and the acetamide group of this compound offer multiple sites for chemical modification. Advanced synthetic strategies will focus on the selective functionalization of these positions to modulate the compound's physicochemical properties and biological activity. For example, the introduction of various substituents on the naphthalene ring can influence the compound's lipophilicity and electronic properties, which in turn can affect its interaction with biological targets. Similarly, modification of the acetamide group can lead to the creation of novel derivatives with altered potency and selectivity. The synthesis of naphthalene-based cyclic imides, which have shown promise in chemotherapy, represents another avenue for creating complex derivatives. biointerfaceresearch.com

Integration of Advanced Computational Modeling in Drug Discovery Pipelines

Computational modeling plays an increasingly vital role in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.gov For this compound, in silico approaches can provide valuable insights into its potential biological activities and guide the design of more potent and selective derivatives.

Molecular Docking and Virtual Screening: Molecular docking studies can predict the binding affinity and orientation of this compound and its derivatives within the active site of a target protein. This information is invaluable for understanding the molecular basis of its activity and for designing modifications that can enhance binding. For instance, molecular docking has been successfully used to study the interaction of naphthalene-based compounds with enzymes like cyclooxygenase-II (COX-II) and carbonic anhydrase IX (CAIX), which are relevant targets in inflammation and cancer, respectively. researchgate.netmdpi.com Virtual screening of large compound libraries against specific protein targets can also help to identify novel derivatives of this compound with desired biological activities.

ADMET Prediction and Pharmacokinetic Modeling: A significant challenge in drug development is ensuring that a compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Computational tools can predict these properties early in the drug discovery process, reducing the risk of late-stage failures. For this compound, in silico ADMET studies can help to prioritize derivatives with good oral bioavailability and low potential for toxicity. researchgate.net

Quantum Mechanics and Molecular Dynamics Simulations: Quantum mechanics (QM) calculations and molecular dynamics (MD) simulations can provide a more detailed understanding of the electronic properties and dynamic behavior of this compound and its interactions with biological targets. These advanced computational methods can complement molecular docking studies and provide a more accurate prediction of binding affinities and mechanisms of action.

This compound as a Chemical Scaffold for Probe Development and Functional Studies

A chemical probe is a small molecule used to study and manipulate biological systems. researchgate.net The versatile structure of this compound makes it an excellent candidate for the development of chemical probes to investigate cellular processes and validate new drug targets.

Design and Synthesis of Labeled Probes: By incorporating reporter groups such as fluorescent dyes or affinity tags into the this compound scaffold, researchers can create probes to visualize the localization of the compound within cells and to identify its binding partners. For example, fluorescence-labeled analogs of bioactive molecules have been synthesized to study their cellular uptake and distribution. nih.gov Naphthalene derivatives themselves can exhibit interesting photophysical properties, making them suitable for the development of fluorescent probes. researchgate.net

Application in Target Identification and Validation: Chemical probes based on the this compound scaffold can be used in chemical biology approaches to identify the cellular targets of the compound. Techniques such as affinity chromatography and photo-affinity labeling can be employed to isolate and identify proteins that interact with the probe. This information is critical for elucidating the mechanism of action of this compound and for validating its targets for therapeutic intervention.

Probes for Studying Biological Pathways: Once the biological target of this compound is known, probes based on its structure can be used to study the function of that target in various biological pathways. By selectively modulating the activity of the target protein, these probes can help to unravel complex cellular signaling networks and to understand the role of the target in health and disease.

Q & A

Q. What statistical approaches validate the reproducibility of biological activity across independent studies?

- Methodological Answer : Meta-analysis using standardized effect sizes (Cohen’s d) and heterogeneity tests (I² statistic). Publication bias is minimized via funnel plots and Egger’s regression. Replicability is confirmed if 95% confidence intervals overlap across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.